

solubility of 5-Chloronicotinic acid in organic solvents

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Compound of Interest

Compound Name: 5-Chloronicotinic acid

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An In-depth Technical Guide to the Solubility of **5-Chloronicotinic Acid** in Organic Solvents

Foreword: Navigating the Solubility Landscape

In the realms of pharmaceutical development and advanced agrochemical synthesis, **5-Chloronicotinic acid** stands out as a pivotal building block.^[1] Its utility in creating novel neurologically active drugs and effective crop protection agents is well-documented.^[1] However, the successful transition of this compound from a laboratory reagent to a scalable synthetic intermediate is fundamentally governed by one of its most critical physicochemical properties: solubility. Understanding how **5-Chloronicotinic acid** behaves in various organic solvents is not merely an academic exercise; it is a cornerstone of process design, reaction optimization, purification, and formulation.^{[2][3]}

This guide is crafted for the practicing researcher, scientist, and drug development professional. It eschews a simple recitation of data in favor of a deeper exploration into the why and how of solubility. We will delve into the theoretical underpinnings of dissolution, examine the interplay between solute and solvent, and provide a robust, field-proven protocol for empirical solubility determination. While comprehensive experimental solubility data for **5-Chloronicotinic acid** is emerging, we can derive powerful insights by analyzing its structural features and examining data from closely related analogs, a common and effective strategy in chemical development.

Physicochemical Profile of 5-Chloronicotinic Acid

Before we can predict or understand its solubility, we must first characterize the molecule itself.

5-Chloronicotinic acid is a derivative of nicotinic acid (Vitamin B3), featuring a chlorine atom at the 5-position of the pyridine ring.

Key Molecular Characteristics:

- Molecular Formula: C₆H₄CINO₂[\[4\]](#)
- Molecular Weight: 157.55 g/mol [\[4\]](#)
- Structure: A pyridine ring (a polar, aromatic heterocycle) substituted with a carboxylic acid group (capable of hydrogen bonding as both a donor and acceptor) and a chloro group (an electron-withdrawing group that adds to the molecule's polarity).
- Melting Point: Approximately 168 - 172 °C[\[1\]](#)
- Appearance: Typically an off-white or white crystalline solid.[\[1\]](#)

The presence of both a hydrogen-bond-donating carboxylic acid proton and hydrogen-bond-accepting sites (the carboxylic oxygen, the pyridine nitrogen) suggests that hydrogen bonding will be a dominant factor in its interactions with solvents.[\[5\]](#) Its relatively high melting point indicates a stable crystal lattice, meaning a significant amount of energy is required to break apart the solid state before dissolution can occur.

The Theoretical Framework: Solute-Solvent Interactions

The principle of "like dissolves like" is a useful starting point, but a more nuanced, mechanistic understanding is required for professional applications.[\[6\]](#) Solubility is the result of a thermodynamic equilibrium between the solid solute and the solvated solute.[\[7\]](#) This process can be broken down into three energetic steps:

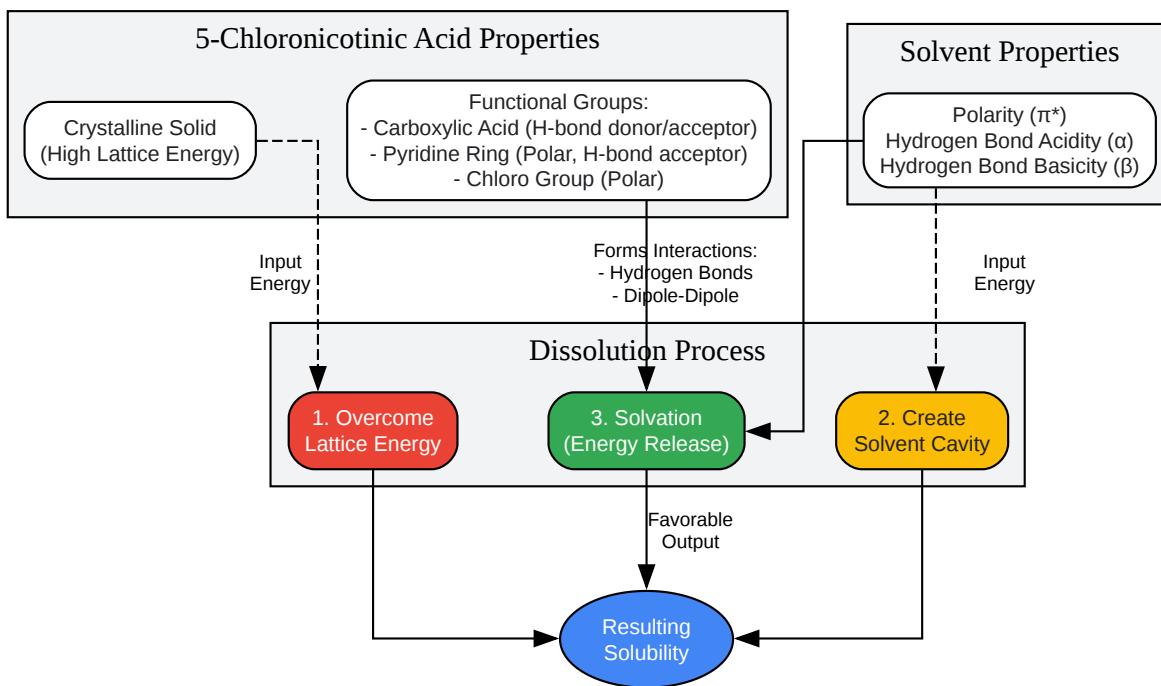
- Lattice Energy: Energy required to break the intermolecular forces holding the solid **5-Chloronicotinic acid** molecules together in their crystal lattice.
- Cavitation Energy: Energy required to create a space, or cavity, within the solvent for the solute molecule to occupy.

- Solvation Energy: Energy released when the solute molecule forms new intermolecular interactions with the solvent molecules.

Dissolution is favorable when the energy released during solvation is comparable to or greater than the energy required to overcome the lattice and cavitation energies. For **5-Chloronicotinic acid**, the key interactions governing its solubility are:

- Hydrogen Bonding: The carboxylic acid group can donate a hydrogen bond, while the carbonyl oxygen, the hydroxyl oxygen, and the pyridine nitrogen can all accept hydrogen bonds. Solvents that are strong hydrogen bond acceptors (like Dimethyl Sulfoxide) or are both donors and acceptors (like alcohols) are expected to be effective.
- Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative chlorine, oxygen, and nitrogen atoms. Polar solvents, both protic and aprotic, will engage in these interactions.
- Van der Waals Forces: These weaker forces contribute to the overall interaction energy with all solvent types.

The interplay of these factors is visually summarized in the diagram below.



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Caption: Factors influencing the solubility of **5-Chloronicotinic acid**.

Predictive Solubility Analysis via a Structural Analog

Direct, published solubility data for **5-Chloronicotinic acid** across a broad range of solvents is limited. However, extensive data exists for its isomer, 2-Chloronicotinic acid.^[5] By analyzing this data, we can make highly educated predictions about the behavior of the 5-chloro isomer. The electronic and steric differences between the 2- and 5-positions will cause some variation, but the overall trends are expected to be very similar due to the identical functional groups.

A study on 2-Chloronicotinic acid determined its mole fraction solubility in twelve organic solvents at temperatures from 273.15 K to 313.15 K.^[5] The results clearly show that solubility is highest in strong hydrogen bond accepting, polar aprotic solvents, followed by polar protic solvents, with very low solubility in non-polar solvents.

Table 1: Experimental Mole Fraction Solubility (x_1) of 2-Chloronicotinic Acid at 298.15 K (25 °C) as a Proxy[5]

Solvent	Solvent Type	Mole Fraction (x_1) x 10 ²	Predicted Rank for 5-Chloronicotinic Acid
N-Methylpyrrolidone (NMP)	Polar Aprotic	32.11	Very High
N,N-Dimethylformamide (DMF)	Polar Aprotic	28.53	Very High
Ethyl Acetate	Polar Aprotic	10.35	High
Acetone	Polar Aprotic	9.77	High
1,4-Dioxane	Polar Aprotic	8.24	Medium-High
n-Propanol	Polar Protic	4.88	Medium
Isopropanol	Polar Protic	4.14	Medium
Ethanol	Polar Protic	3.52	Medium
Methanol	Polar Protic	2.59	Medium-Low
Acetonitrile	Polar Aprotic	1.15	Low
Cyclohexane	Non-polar	0.007	Very Low
Water	Polar Protic	0.006	Very Low

Interpretation and Extrapolation:

- Dominance of Hydrogen Bonding: The highest solubilities are found in NMP and DMF, which are excellent hydrogen bond acceptors. This indicates that the interaction between the solvent's basic character and the acidic proton of the carboxylic acid is a primary driver of solubility.[5]

- **Role of Polarity:** The extremely low solubility in non-polar cyclohexane is expected. The energy required to break the strong intermolecular forces in the polar solute's crystal lattice is not compensated by the weak van der Waals forces that would form with a non-polar solvent.
- **Protic vs. Aprotic:** Polar protic solvents (alcohols) show moderate solubility. While they can form hydrogen bonds, they must also break their own solvent-solvent hydrogen bonds to accommodate the solute, which can be energetically demanding.
- **Prediction for 5-Chloronicotinic Acid:** We can confidently predict a similar rank order of solubility for **5-Chloronicotinic acid**. It will likely exhibit the highest solubility in polar aprotic solvents like DMF, DMSO, and NMP, moderate solubility in alcohols and ethyl acetate, and poor solubility in non-polar hydrocarbons like hexane and toluene.

Experimental Protocol: Isothermal Saturation Method

To obtain definitive, thermodynamically valid solubility data, the isothermal saturation or "shake-flask" method is the gold standard.^[8] This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

Objective: To determine the equilibrium solubility of **5-Chloronicotinic acid** in a given organic solvent at a specified temperature.

Materials:

- **5-Chloronicotinic acid** (purity >99%)
- Solvent of interest (HPLC grade or higher)
- Analytical balance (± 0.1 mg)
- Scintillation vials or sealed flasks (e.g., 20 mL)
- Temperature-controlled shaker bath or incubator
- Syringe filters (0.22 μm or 0.45 μm , PTFE or other solvent-compatible material)

- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology:

1. Preparation of Solvent and Standards:

- Rationale: Accurate quantification is impossible without a precise calibration curve.
- Action: Prepare a stock solution of **5-Chloronicotinic acid** in the chosen solvent (or a miscible solvent if solubility is very low) of a known high concentration. From this, prepare a series of 5-7 calibration standards by serial dilution to cover the expected solubility range. Run these on the analytical instrument to generate a calibration curve (e.g., absorbance vs. concentration).

2. Sample Preparation:

- Rationale: It is crucial to have an excess of solid solute to ensure that the solution reaches saturation and remains at equilibrium with the solid phase.[8]
- Action: Add an excess amount of **5-Chloronicotinic acid** to a pre-weighed vial. "Excess" means visually confirming undissolved solid remains at the end of the experiment. A starting point of ~100 mg in 5 mL of solvent is often sufficient. Record the exact mass of solute and solvent added.

3. Equilibration:

- Rationale: Dissolution is a time-dependent process. True thermodynamic equilibrium must be reached, where the rate of dissolution equals the rate of precipitation.[7] For many pharmaceutical compounds, 24-48 hours is sufficient, but validation is key.
- Action: Place the sealed vials in the shaker bath set to a constant temperature (e.g., 25 °C ± 0.1 °C). Agitate the slurries continuously for a set period (e.g., 48 hours).
- Trustworthiness Check: To validate the equilibration time, take samples at multiple time points (e.g., 24h, 48h, 72h). If the measured concentration does not change between the later time points, equilibrium has been reached.

4. Sample Isolation and Dilution:

- Rationale: The sample must be a clear, saturated solution (the supernatant) completely free of any undissolved solid particles, which would artificially inflate the measured concentration.

The process must also be isothermal to prevent precipitation due to temperature changes.

- Action: Stop agitation and allow the vials to sit in the temperature bath for at least 30 minutes for the solid to settle. Carefully draw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear filtrate into a pre-weighed vial. This filtration step is critical. Weigh the collected filtrate to determine its mass.

5. Quantification:

- Rationale: The concentration of the saturated solution is determined by comparing its analytical response to the pre-established calibration curve.
- Action: Perform a precise gravimetric dilution of the filtrate with the pure solvent to bring its concentration into the linear range of the calibration curve. Analyze the diluted sample using the chosen analytical method (e.g., HPLC-UV).

6. Calculation of Solubility:

- Rationale: Expressing solubility in various units allows for broad applicability.
- Action: Using the concentration from the calibration curve and the dilution factor, calculate the original concentration of the saturated solution. Express the final solubility in desired units, such as mg/mL, mol/L, or mole fraction.

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start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_standards [label="1. Prepare Calibration\nStandards"]; prep_slurry [label="2. Prepare Slurry\n(Excess Solid + Solvent)"]; equilibrate [label="3. Equilibrate\n(e.g., 48h at 25°C)\n\nin Shaker Bath"]; settle [label="4. Settle Solids\n(Isothermal)"]; filter [label="5. Withdraw & Filter\nSupernatant (0.22 μm)"]; dilute [label="6. Dilute Filtrate\nGravimetrically"]; analyze [label="7. Analyze via\nHPLC-UV"]; calculate [label="8. Calculate Solubility\n(mg/mL, mol/L)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
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start -> prep_standards; start -> prep_slurry; prep_slurry -> equilibrate; equilibrate -> settle; settle -> filter; filter -> dilute; prep_standards -> analyze [style=dashed, label="Calibration Curve"]; dilute -> analyze; analyze -> calculate; calculate -> end; }
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Caption: Isothermal Saturation (Shake-Flask) Experimental Workflow.

Conclusion for the Research Professional

The solubility of **5-Chloronicotinic acid** in organic solvents is dictated by its polar, hydrogen-bonding functional groups. A predictive assessment, based on data from its 2-chloro isomer, strongly suggests a high degree of solubility in polar aprotic solvents like NMP and DMF, moderate solubility in alcohols, and negligible solubility in non-polar hydrocarbons. This information is critical for selecting appropriate solvents for synthesis, purification (crystallization), and formulation. For definitive quantitative data, a rigorous, well-validated experimental method, such as the isothermal saturation protocol detailed herein, is essential. By combining theoretical understanding with precise empirical measurement, researchers can effectively control and leverage the solubility of this valuable chemical intermediate.

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